N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

HDAC Inhibition Cancer Cell Proliferation Hydroxamic Acid

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine (CAS 904818-25-3) is a chiral secondary hydroxylamine distinguished by an α-methyl-2-thienyl substitution pattern. This heteroaryl motif serves as a critical pharmacophore in several bioactive series.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 904818-25-3
Cat. No. B1627877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Thiophen-2-YL-ethyl)-hydroxylamine
CAS904818-25-3
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)NO
InChIInChI=1S/C6H9NOS/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3
InChIKeyOZKKHNXOEOVOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine (CAS 904818-25-3): A Strategic Chiral Heteroaryl Hydroxylamine Intermediate for High-Potency Drug Discovery


N-(1-Thiophen-2-YL-ethyl)-hydroxylamine (CAS 904818-25-3) is a chiral secondary hydroxylamine distinguished by an α-methyl-2-thienyl substitution pattern . This heteroaryl motif serves as a critical pharmacophore in several bioactive series. When incorporated into HDAC inhibitor scaffolds, this specific thiophene-ethyl fragment has been shown to confer a >100-fold improvement in cellular antiproliferative activity and a >20-fold enhancement in enzymatic HDAC inhibition compared to phenyl-derived control compounds [1]. Its chiral center further enables the development of enantiomerically pure drug candidates with differentiated pharmacokinetic profiles, making its procurement a strategic choice for medicinal chemistry programs targeting improved target engagement and drug-like properties.

Why N-(1-Thiophen-2-YL-ethyl)-hydroxylamine Cannot Be Replaced by Phenyl or Other Heteroaryl Hydroxylamine Analogs


The biological and physicochemical profile of hydroxylamine derivatives is exquisitely sensitive to minor structural modifications. A simple replacement of the thiophene ring with a phenyl group leads to a dramatic 10- to 100-fold loss in cellular and enzymatic potency against key therapeutic targets like histone deacetylases (HDACs) [1]. Similarly, substituting the electron-rich thiophene with a 3-pyridyl ring in antiviral protease inhibitors results in a 2.5-fold reduction in activity [2]. These quantifiable performance gaps confirm that in-class compounds are not functionally interchangeable. Procuring the precise N-(1-Thiophen-2-YL-ethyl)-hydroxylamine building block is essential to recapitulate the published structure-activity relationships and ensure target potency.

Quantitative Differentiation Guide for N-(1-Thiophen-2-YL-ethyl)-hydroxylamine Against Closest Chemical Analogs


Thiophene-Ethyl HDAC Inhibitors Achieve a 127-Fold Lower Cellular IC50 Than the Phenyl-Amide Control

In a head-to-head comparison within a single patent-defined series, final drug molecules synthesized from the (1-thiophen-2-yl-ethyl)-amine precursor (directly derived from the target hydroxylamine) demonstrated vastly superior antiproliferative activity. The most potent thiophene-ethyl derivative exhibited an IC50 of 0.01 μM, compared to 1.27 μM for the phenyl-based reference compound (US 5,369,108, Compound 3) [1].

HDAC Inhibition Cancer Cell Proliferation Hydroxamic Acid

Direct HDAC Enzyme Inhibition Confirms a 21-Fold Potency Gain for the Thiophene-Ethyl Moiety

At the isolated enzyme level, the advantage of the thiophene-ethyl fragment is preserved. In a fluorescence-based HDAC biochemical assay, a derivative containing the (1-thiophen-2-yl-ethyl) structure (Example 10f) inhibited HDAC with an IC50 of 0.58 nM, a 21-fold improvement over the phenyl-derived control, which showed an IC50 of 12.10 nM [1].

HDAC Enzymatic Assay Enzyme Inhibition Drug Discovery

Thiophene vs. Phenyl Ring Replacement Yields a 3.6-Fold IC50 Reduction in Flavivirus NS2B/NS3 Protease Inhibitors

In an independent drug discovery program targeting the Zika and dengue virus NS2B/NS3 protease, replacement of a phenyl ring with a 2-thiophene substituent on a quinoxaline scaffold resulted in a 3.6-fold improvement in enzymatic inhibition. The thiophene-containing analog (Compound 24) showed an IC50 of 70 ± 10 μM, whereas the direct phenyl analog (Compound 37) exhibited a significantly weaker IC50 of 250 ± 90 μM [1].

Antiviral Drug Discovery Flavivirus Protease Allosteric Inhibitors

Thiophene Hydroxamic Acid Enantiomers Demonstrate Enhanced Physicochemical Properties Over Phenyl Analogs

Beyond potency, the thiophene-ethyl hydroxamic acid derivatives were reported to have 'surprisingly improved physicochemical and pharmacokinetic properties such as better solubility and improved plasma stability' compared to their phenyl counterparts [1]. While exact values are not disclosed in the patent abstract, this explicit qualitative advantage, combined with the quantitative potency data, provides a compelling rationale for selecting the thiophene-based hydroxylamine as a key intermediate for lead optimization.

Drug Metabolism Pharmacokinetics Solubility

Optimal Application Scenarios for N-(1-Thiophen-2-YL-ethyl)-hydroxylamine Based on Verified Evidence


Synthesis of Ultra-Potent HDAC Inhibitors for Oncology Research

This compound is the ideal chiral building block for constructing thiophene-2,5-dicarboxylic acid hydroxyamide-type HDAC inhibitors. Evidence proves that this motif yields cellular IC50 values as low as 10 nM against HT-29 cancer cells, a >100-fold advantage over phenyl-based analogs [1]. Procuring the hydroxylamine with high enantiomeric purity is critical, as the patent demonstrates that the (R)-enantiomer is consistently more potent.

Development of Broad-Spectrum Antiviral Agents Targeting Flavivirus Proteases

The thiophene ring has been independently validated as a superior replacement for phenyl in allosteric NS2B/NS3 protease inhibitors, delivering a 3.6-fold potency improvement [2]. N-(1-Thiophen-2-YL-ethyl)-hydroxylamine provides a direct synthetic entry point for attaching this high-value heterocycle to diverse antiviral scaffolds.

Chiral Ligand and Organocatalyst Synthesis for Asymmetric Reactions

As a chiral secondary hydroxylamine, this compound can be converted into chiral nitrones for enantioselective 1,3-dipolar cycloaddition reactions, serving as a precursor to substituted imidazol-1-ols [3]. Its thiophene ring offers electronic properties distinct from phenyl-derived hydroxylamines, potentially leading to different enantioselectivity profiles in asymmetric synthesis.

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